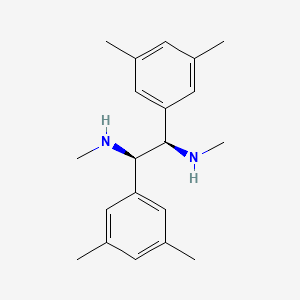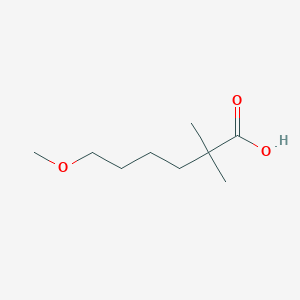
6-Methoxy-2,2-dimethylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2,2-dimethylhexanoic acid is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol This compound is characterized by the presence of a methoxy group (-OCH3) attached to the sixth carbon of a hexanoic acid chain, with two methyl groups at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,2-dimethylhexanoic acid typically involves the esterification of 6-methoxyhexanoic acid followed by hydrolysis. The reaction conditions often include the use of methanol and sulfuric acid as a catalyst, followed by refluxing the mixture to obtain the desired ester. Subsequent hydrolysis of the ester yields this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxy-2,2-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and methyl iodide (CH3I) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
6-Methoxy-2,2-dimethylhexanoic acid has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-Methoxy-2,2-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
6-Methoxy-2-naphthoic acid: Shares the methoxy functional group but differs in the core structure.
6-Methoxy-2(3H)-benzoxazolone: Another compound with a methoxy group, known for its biological nitrification inhibition properties.
Uniqueness: 6-Methoxy-2,2-dimethylhexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a methoxy group with a dimethyl-substituted hexanoic acid chain sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C9H18O3 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
6-methoxy-2,2-dimethylhexanoic acid |
InChI |
InChI=1S/C9H18O3/c1-9(2,8(10)11)6-4-5-7-12-3/h4-7H2,1-3H3,(H,10,11) |
Clé InChI |
XJCRWIKSLDPWDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCOC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


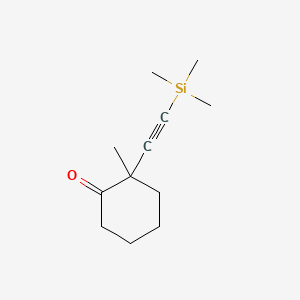
![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
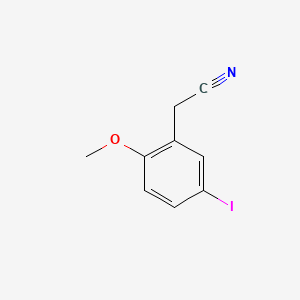
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
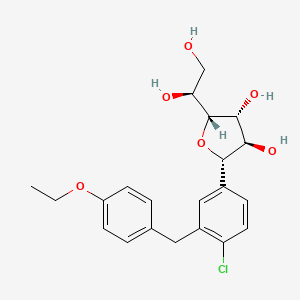
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)

![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
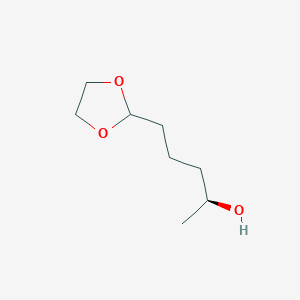
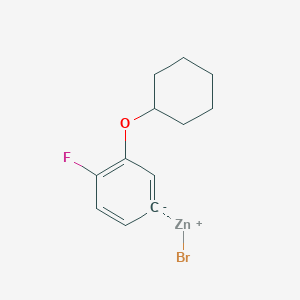
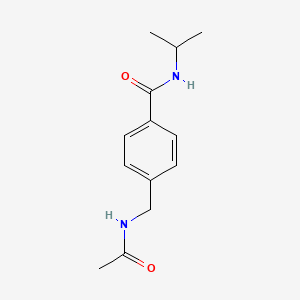
![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)

